N-[(E)-p-tolylmethyleneamino]-5,6,7,8-tetrahydrobenzothiopheno[2,3-d]pyrimidin-4-amine
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Overview
Description
Preparation Methods
The synthesis of 4-ME-BENZALDEHYDE 5,6,7,8-TETRAHYDRO(1)BENZOTHIENO(2,3-D)PYRIMIDIN-4-YLHYDRAZONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-ME-BENZALDEHYDE with 5,6,7,8-TETRAHYDRO(1)BENZOTHIENO(2,3-D)PYRIMIDIN-4-YLHYDRAZONE under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, followed by purification steps to isolate the desired product .
Chemical Reactions Analysis
4-ME-BENZALDEHYDE 5,6,7,8-TETRAHYDRO(1)BENZOTHIENO(2,3-D)PYRIMIDIN-4-YLHYDRAZONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4-ME-BENZALDEHYDE 5,6,7,8-TETRAHYDRO(1)BENZOTHIENO(2,3-D)PYRIMIDIN-4-YLHYDRAZONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-ME-BENZALDEHYDE 5,6,7,8-TETRAHYDRO(1)BENZOTHIENO(2,3-D)PYRIMIDIN-4-YLHYDRAZONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
4-ME-BENZALDEHYDE 5,6,7,8-TETRAHYDRO(1)BENZOTHIENO(2,3-D)PYRIMIDIN-4-YLHYDRAZONE can be compared with other thienopyrimidine derivatives, such as:
5,6,7,8-TETRAHYDRO(1)BENZOTHIENO(2,3-D)PYRIMIDIN-4(3H)-ONE: This compound shares a similar core structure but differs in its functional groups and biological activities.
7-Methyl-5,6,7,8-tetrahydro(1)benzothieno(2,3-d)pyrimidin-4(3H)one: Another related compound with distinct chemical properties and applications.
The uniqueness of 4-ME-BENZALDEHYDE 5,6,7,8-TETRAHYDRO(1)BENZOTHIENO(2,3-D)PYRIMIDIN-4-YLHYDRAZONE lies in its specific functional groups and the resulting biological activities, making it a valuable compound for research and development .
Properties
Molecular Formula |
C18H18N4S |
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Molecular Weight |
322.4 g/mol |
IUPAC Name |
N-[(E)-(4-methylphenyl)methylideneamino]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C18H18N4S/c1-12-6-8-13(9-7-12)10-21-22-17-16-14-4-2-3-5-15(14)23-18(16)20-11-19-17/h6-11H,2-5H2,1H3,(H,19,20,22)/b21-10+ |
InChI Key |
POMCDENCIIJKKQ-UFFVCSGVSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N/NC2=C3C4=C(CCCC4)SC3=NC=N2 |
Canonical SMILES |
CC1=CC=C(C=C1)C=NNC2=C3C4=C(CCCC4)SC3=NC=N2 |
Origin of Product |
United States |
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